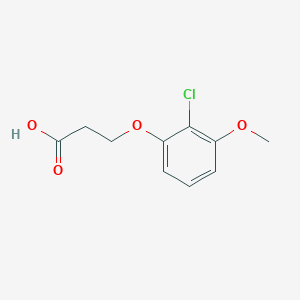
2-(3-Methoxybenzoyl)thiobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxybenzoyl)thiobenzaldehyde is an organic compound that features a benzoyl group substituted with a methoxy group at the 3-position and a thiobenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 3-methoxybenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxybenzoyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(3-Methoxybenzoyl)thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxybenzoyl)thiobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in both biological research and drug development.
Comparison with Similar Compounds
2,3-Dimethoxybenzaldehyde: Similar structure but with two methoxy groups.
3-Acetoxy-2-methylbenzaldehyde: Contains an acetoxy group instead of a methoxy group.
2,4,6-Tri-t-butylthiobenzaldehyde: Features bulky t-butyl groups.
Properties
Molecular Formula |
C15H12O2S |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(3-methoxybenzoyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H12O2S/c1-17-13-7-4-6-11(9-13)15(16)14-8-3-2-5-12(14)10-18/h2-10H,1H3 |
InChI Key |
GUNWVNSUIURGCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyrimidine](/img/structure/B13093651.png)
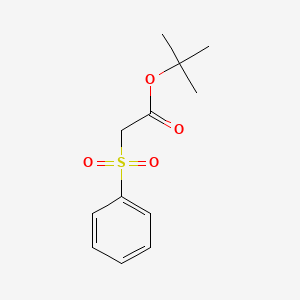

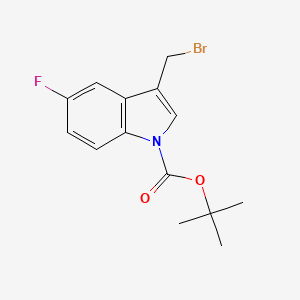

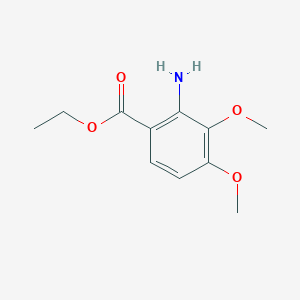
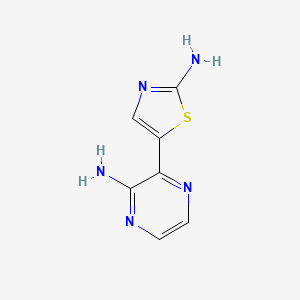
![5-tert-Butyl[1,2,4]triazolo[1,5-a]pyrimidine-7(6H)-thione](/img/structure/B13093686.png)

![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

